3-Chloro-2-(4-ethoxyphenoxy)aniline
Description
3-Chloro-2-(4-ethoxyphenoxy)aniline is a substituted aniline derivative featuring a chlorine atom at the 3-position and a 4-ethoxyphenoxy group at the 2-position of the benzene ring.
Properties
IUPAC Name |
3-chloro-2-(4-ethoxyphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-2-17-10-6-8-11(9-7-10)18-14-12(15)4-3-5-13(14)16/h3-9H,2,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVFRIPYKQRCNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-ethoxyphenoxy)aniline typically involves the reaction of 3-chloroaniline with 4-ethoxyphenol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol . The reaction temperature is maintained between 40°C to 100°C, with an optimal temperature around 60°C, and the reaction time ranges from 6 to 20 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(4-ethoxyphenoxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and other bases.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₁₄H₁₅ClN₂O₂
CAS Number : 1052533-42-2
The compound features a chloro group and an ethoxy-substituted phenyl ether, which enhance its solubility and reactivity. These structural characteristics allow for specific interactions with biological molecules, making it a candidate for drug development.
Organic Synthesis
3-Chloro-2-(4-ethoxyphenoxy)aniline serves as an important intermediate in the synthesis of various organic compounds. Its unique structure facilitates the formation of diverse derivatives through reactions such as oxidation, reduction, and nucleophilic substitution.
- Oxidation : The compound can undergo oxidation at the aniline moiety to form oxidized derivatives.
- Reduction : Reduction processes can convert precursor nitro groups into amines.
- Substitution : The chloro group allows for nucleophilic substitutions, leading to various substituted derivatives.
Biological Research
In biological contexts, this compound has been utilized to study enzyme interactions and protein modifications. Its ability to bind to specific proteins makes it valuable in proteomics research.
- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain enzymes involved in metabolic pathways, indicating potential therapeutic applications.
Medicinal Chemistry
The compound's structural features allow for modifications that may lead to the discovery of new drug candidates. It has shown promise in various therapeutic areas:
- Anticancer Activity : Research indicates that this compound exhibits anticancer effects, with studies demonstrating dose-dependent inhibition of tumor cell proliferation.
- Anti-inflammatory Effects : In models of inflammation, administration of the compound has resulted in significant reductions in pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Activity Study : A study focused on the compound's effects on cancer cell lines revealed a dose-dependent inhibition of cell growth, supporting its potential as an anticancer agent.
- Inflammation Model Study : In murine models of inflammation, treatment with the compound led to a marked decrease in inflammatory markers, suggesting its utility in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(4-ethoxyphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it replaces other groups in a molecule . Additionally, its structure allows it to participate in various oxidation and reduction reactions, leading to the formation of different products .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural differences and calculated properties of 3-Chloro-2-(4-ethoxyphenoxy)aniline and related compounds:
Key Observations:
- Electronic Effects: The ethoxyphenoxy group in the target compound provides weaker electron-donating effects compared to the methylsulfanyl group in but stronger than the electron-withdrawing trifluoroethoxy group in .
- Lipophilicity: The XLogP3 value of 3-chloro-4-(4-chlorophenoxy)aniline (4.2) is higher than the estimated ~3.8 for the target compound, reflecting the chlorine substituent’s contribution to hydrophobicity .
Biological Activity
3-Chloro-2-(4-ethoxyphenoxy)aniline is a compound of increasing interest in medicinal chemistry and biological research due to its potential therapeutic properties and interactions with biomolecules. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and specific case studies that highlight its efficacy.
- Molecular Formula : C14H14ClNO2
- Molecular Weight : 263.72 g/mol
- Structure : The compound features a chloro group, an ethoxy group, and a phenoxy moiety, which contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The chloro and ethoxy substituents enhance its solubility and stability, allowing it to form complexes with proteins and other biomolecules. This interaction can lead to modulation of enzyme activities or receptor binding.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of phenolic compounds have shown effectiveness against various pathogens through mechanisms such as inhibition of cell wall synthesis and disruption of membrane integrity .
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory potential. In vitro studies have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for related compounds indicate significant anti-inflammatory activity, suggesting that this compound may also possess similar properties .
| Compound | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| This compound | TBD | TBD |
| Diclofenac | 6.74 μM | 1.10 μM |
| Celecoxib | TBD | TBD |
Antiparasitic Activity
The compound has been investigated for its potential as an antiparasitic agent. Studies focusing on the inhibition of specific enzymes required for the survival of parasites like Toxoplasma gondii have shown promising results, indicating that modifications to the aniline structure can enhance bioactivity against these pathogens .
Study 1: Synthesis and Evaluation
A recent study synthesized various derivatives of this compound and evaluated their biological activities. The synthesized compounds were tested against T. gondii and showed varying degrees of inhibition in enzyme activity crucial for parasite metabolism. This suggests that structural modifications can significantly influence biological efficacy .
Study 2: Anti-inflammatory Screening
In another investigation, the anti-inflammatory properties were assessed using RAW264.7 macrophage cells. The results indicated that certain derivatives effectively reduced the expression levels of inducible nitric oxide synthase (iNOS) and COX-2, key markers in inflammatory pathways. These findings support the potential therapeutic applications of this compound in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
